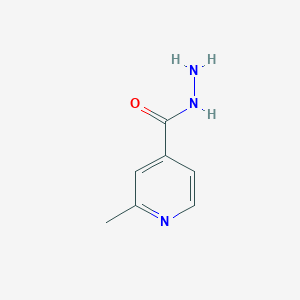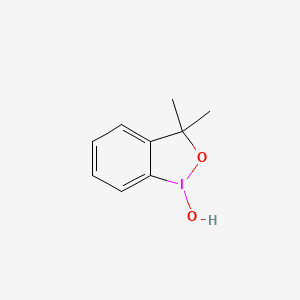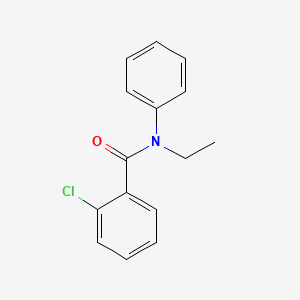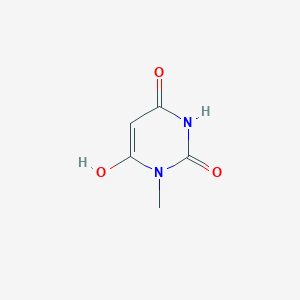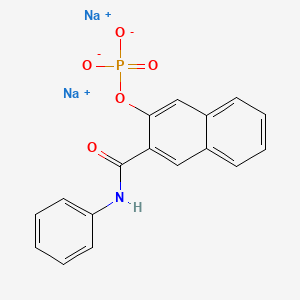
ナフトール AS リン酸二ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Naphthol AS phosphate disodium salt is a chemical compound with the molecular formula C17H12NO5PNa2This compound is widely used in various scientific fields due to its unique chemical properties and reactivity .
科学的研究の応用
Naphthol AS phosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a substrate in various chemical reactions.
Biology: Employed in histochemical staining techniques to demonstrate acid and alkaline phosphatase activities.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.
作用機序
Target of Action
The primary targets of Naphthol AS phosphate disodium salt are alkaline and acid phosphatases . These enzymes play a crucial role in a variety of biological processes, including energy metabolism and signal transduction.
Mode of Action
Naphthol AS phosphate disodium salt interacts with its targets by serving as a substrate for the phosphatase enzymes . The compound is hydrolyzed by these enzymes, leading to the release of naphthol AS .
Biochemical Pathways
The hydrolysis of Naphthol AS phosphate disodium salt by phosphatase enzymes is a key step in the biochemical pathways that these enzymes are involved in. The released naphthol AS can then interact with various diazonium salts to produce an azo-dye . This reaction is used to reflect various levels of enzyme activities .
Pharmacokinetics
Its solubility in ethanol and water suggests that it may have good bioavailability.
Result of Action
The hydrolysis of Naphthol AS phosphate disodium salt by phosphatase enzymes results in the production of a colored precipitate . This allows for the visualization of enzyme activity within cells or tissue sections . The color intensity of the precipitate can be used to quantify the level of enzyme activity .
Action Environment
The action of Naphthol AS phosphate disodium salt can be influenced by various environmental factors. For instance, the concentration of the substrate and the diazonium salt can affect the amount of azo-dye produced in the reactions for both phosphatases . Additionally, the presence of lipoproteins can affect the shape of extinction curves of azo-dyes produced in the reaction .
生化学分析
Biochemical Properties
Naphthol AS phosphate disodium salt plays a significant role in biochemical reactions, particularly as a substrate for the histochemical demonstration of acid and alkaline phosphatase activities . It interacts with these enzymes, allowing for the production of a colored product that can be detected spectrophotometrically . This makes it a valuable tool for monitoring enzyme activity in biological samples .
Cellular Effects
The effects of Naphthol AS phosphate disodium salt on cells are primarily related to its role in enzyme activity. By serving as a substrate for alkaline and acid phosphatases, it can influence cellular processes such as signal transduction, gene expression, and cellular metabolism . The compound’s interactions with these enzymes can reflect various levels of enzyme activities .
Molecular Mechanism
At the molecular level, Naphthol AS phosphate disodium salt exerts its effects through its interactions with enzymes. When used as a substrate in enzymatic reactions, it can be hydrolyzed by alkaline phosphatase, forming a colored product that can be detected spectrophotometrically . This process allows for the effective capturing of the released Naphthol AS in the reaction for alkaline phosphatase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Naphthol AS phosphate disodium salt can change over time. For instance, increasing the substrate concentration can lead to more azo-dye being produced in the reactions for both phosphatases
Metabolic Pathways
Naphthol AS phosphate disodium salt is involved in the metabolic pathways related to alkaline and acid phosphatases It interacts with these enzymes as a substrate, influencing metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthol AS phosphate disodium salt typically involves the reaction of 2-naphthalenecarboxamide with phenyl isocyanate to form N-phenyl-2-naphthalenecarboxamide. This intermediate is then reacted with phosphorus oxychloride (POCl3) to introduce the phosphonooxy group, followed by neutralization with sodium hydroxide to yield the disodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
化学反応の分析
Types of Reactions
Naphthol AS phosphate disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalenecarboxamide derivatives.
類似化合物との比較
Similar Compounds
- Naphthol AS-BI phosphate disodium salt
- Naphthol AS-MX phosphate disodium salt
- Naphthol AS-D chloroacetate
Uniqueness
Naphthol AS phosphate disodium salt is unique due to its specific structural features, which confer distinct reactivity and applications. Its ability to act as a substrate for both acid and alkaline phosphatases makes it particularly valuable in biochemical research .
特性
CAS番号 |
69815-54-9 |
|---|---|
分子式 |
C17H14NNa2O5P |
分子量 |
389.25 g/mol |
IUPAC名 |
disodium;[3-(phenylcarbamoyl)naphthalen-2-yl] phosphate |
InChI |
InChI=1S/C17H14NO5P.2Na/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22;;/h1-11H,(H,18,19)(H2,20,21,22);; |
InChIキー |
ZITABPAGDFOFFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+] |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O.[Na].[Na] |
| 69815-54-9 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone](/img/structure/B1604694.png)
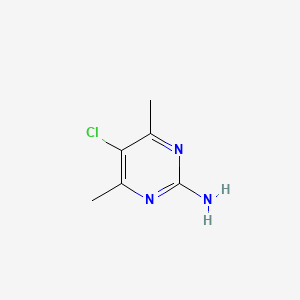
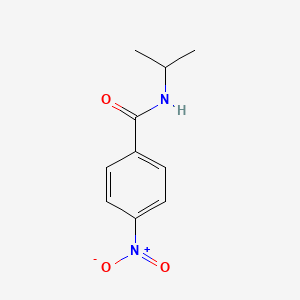

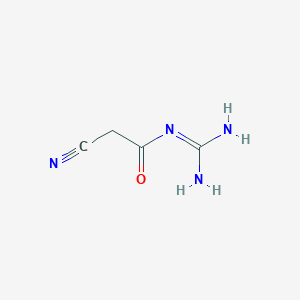
![Ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1604700.png)
![(3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1604701.png)


